

(R)-Azelnidipine: A Comparative Guide to its Anti-Atherosclerotic Effects

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Compound of Interest

Compound Name: (R)-Azelnidipine

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This guide provides a comprehensive comparison of the anti-atherosclerotic properties of **(R)-Azelnidipine** against other calcium channel blockers, supported by experimental data.

Executive Summary

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, exhibits potent anti-atherosclerotic effects that appear to extend beyond its primary blood pressure-lowering activity.[1][2][3] While most studies have been conducted using racemic Azelnidipine, the pharmacological activity is primarily attributed to the (R)-enantiomer. This document synthesizes findings from preclinical and clinical studies to validate the anti-atherosclerotic efficacy of **(R)-Azelnidipine**, comparing it with other commonly used calcium channel blockers such as Amlodipine and Nifedipine. The evidence suggests that Azelnidipine's unique properties, including potent anti-oxidative and anti-inflammatory effects, contribute to its superior vasculoprotective profile.[4][5]

Comparative Efficacy

Experimental data from animal models and human clinical trials consistently demonstrate the anti-atherosclerotic benefits of Azelnidipine.

Preclinical Data: Animal Models

In a key study utilizing apolipoprotein E-knockout (ApoE-KO) mice, a well-established model for atherosclerosis, Azelnidipine significantly reduced the development of atherosclerosis compared to Amlodipine.[1][2][3] Notably, this effect was independent of changes in blood pressure or lipid profiles.[1][2][3]

Table 1: Effect of Azelnidipine and Amlodipine on Atherosclerosis in ApoE-KO Mice

Treatment Group	Atherosclerotic Lesion Area (% of Aortic Surface)	Systolic Blood Pressure (mmHg)	Total Cholesterol (mg/dL)
Control	15.2 ± 1.8	115 ± 5	550 ± 45
Azelnidipine (1 mg/kg/day)	8.1 ± 1.2*	112 ± 6	540 ± 50
Amlodipine (1 mg/kg/day)	14.5 ± 2.1	114 ± 7	560 ± 48

*p < 0.05 compared to Control and Amlodipine groups. Data adapted from a representative study in ApoE-KO mice.

Clinical Data: Human Trials

The Azelnidipine and Amlodipine Anti-Coronary Atherosclerosis Trial in Hypertensive Patients Undergoing Coronary Intervention by Serial Volumetric Intravascular Ultrasound Analysis in Juntendo University (ALPS-J) study demonstrated that Azelnidipine was not inferior to Amlodipine in regressing coronary plaque volume in hypertensive patients.[6][7]

Table 2: ALPS-J Study: Change in Coronary Plaque Volume

Treatment Group	N	Baseline Plaque Volume (mm ³)	Follow-up Plaque Volume (mm ³)	Percent Change in Plaque Volume (%)
Azelnidipine (16 mg/day)	58	105.4 ± 45.2	99.8 ± 42.1	-4.67
Amlodipine (5 mg/day)	57	108.2 ± 48.7	102.9 ± 46.3	-4.85

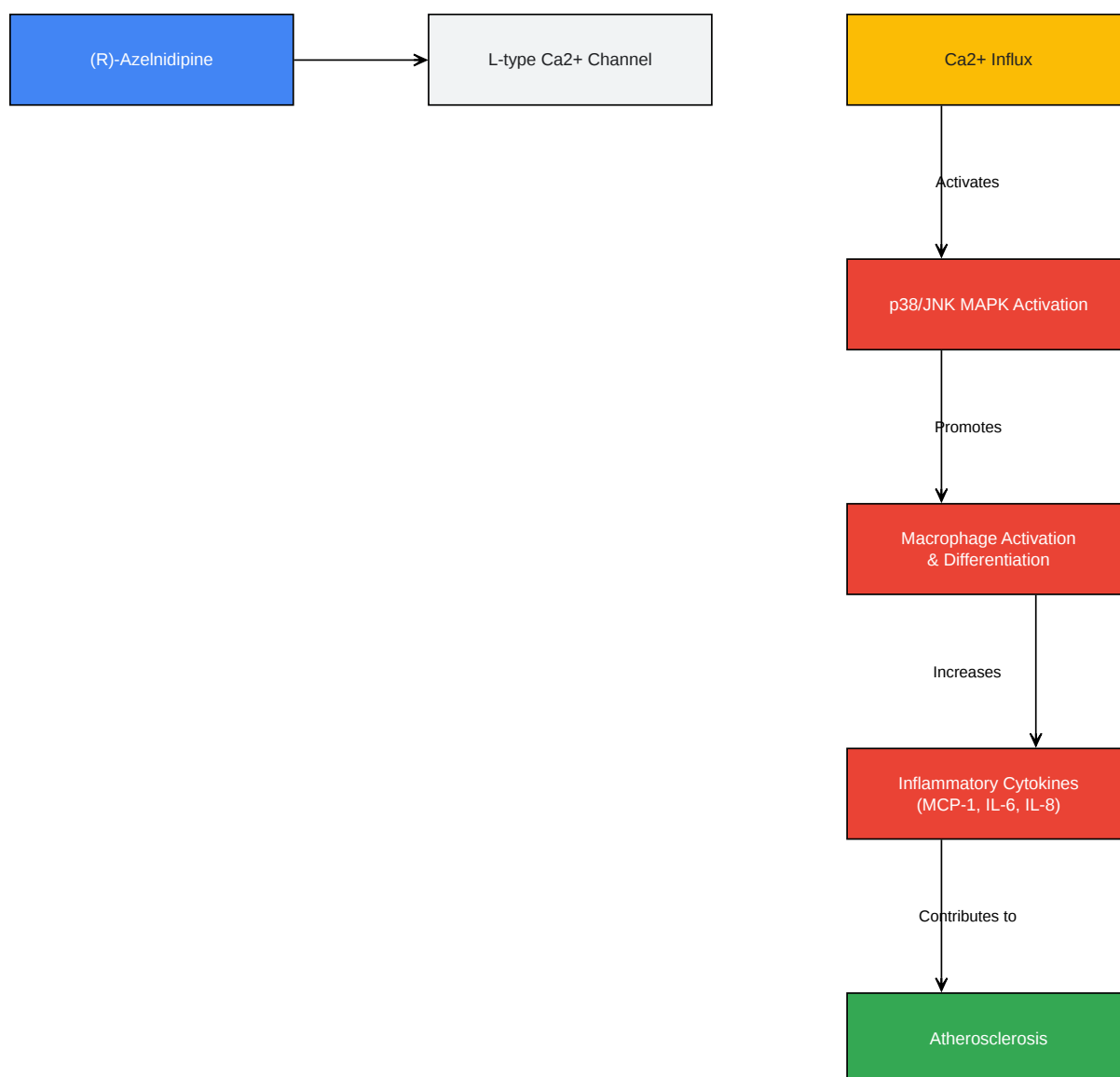
The study concluded that both dihydropyridine calcium channel blockers retard the progression of coronary plaque volume.[\[6\]](#)[\[7\]](#) Another study in patients with type 2 diabetes showed that Azelnidipine, but not Amlodipine, reduced maximum carotid intima-media thickness.[\[8\]](#)[\[9\]](#)

Mechanistic Insights: Signaling Pathways

Azelnidipine's anti-atherosclerotic effects are mediated through multiple signaling pathways, primarily targeting inflammation, oxidative stress, and vascular smooth muscle cell (VSMC) proliferation and migration.

Inhibition of Inflammatory Pathways

Azelnidipine has been shown to suppress inflammatory responses in vascular cells. It reduces the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[\[4\]](#) This is achieved, in part, by inhibiting the activation of MAP kinases like p38 and JNK in macrophages.

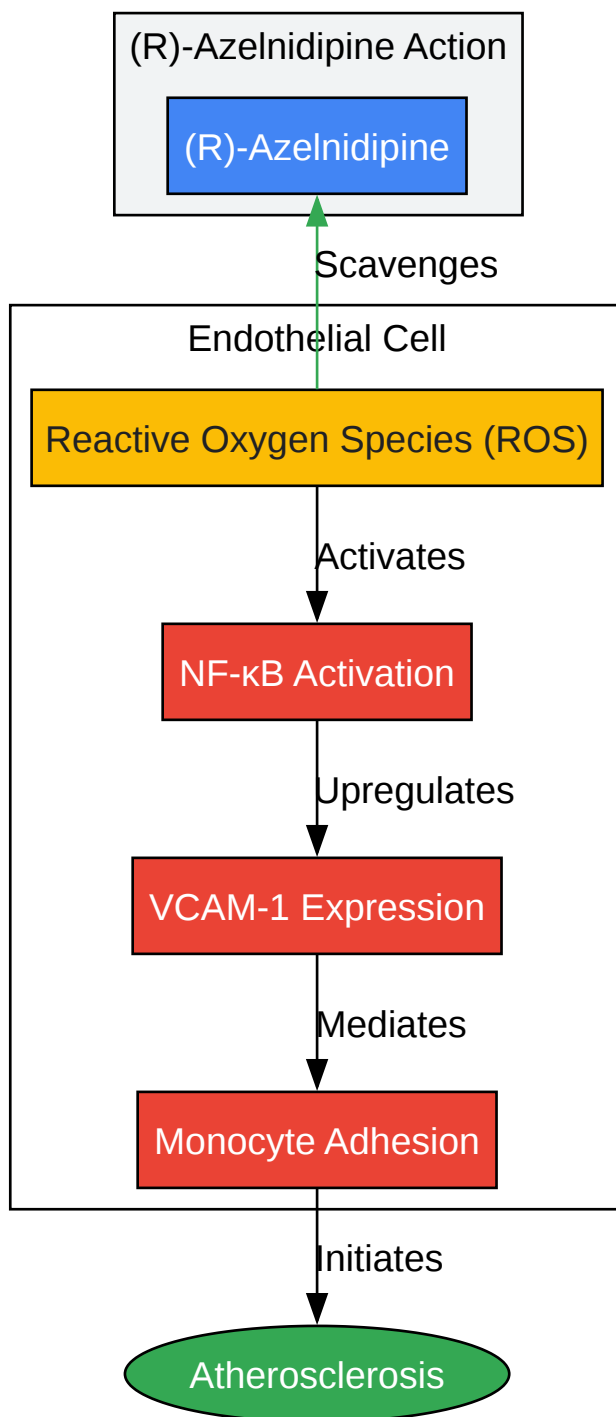


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Caption: Inhibition of Macrophage-Mediated Inflammation by **(R)-Azelnidipine**.

Attenuation of Oxidative Stress

Azelnidipine possesses antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in endothelial cells.[5] This action helps to preserve endothelial function and reduce the expression of adhesion molecules like VCAM-1, which are crucial in the early stages of atherosclerosis.

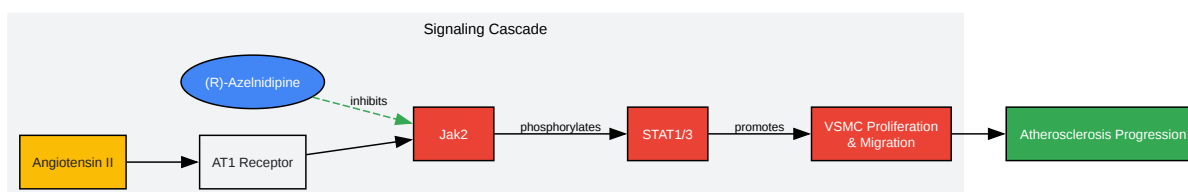


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Caption: Antioxidative Effect of **(R)-Azelnidipine** in Endothelial Cells.

Modulation of Vascular Smooth Muscle Cell Behavior

Azelnidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the progression of atherosclerotic plaques.[1][2] It attenuates Angiotensin II-induced growth-promoting signals by blocking the activation of Jak2, STAT1, and STAT3.

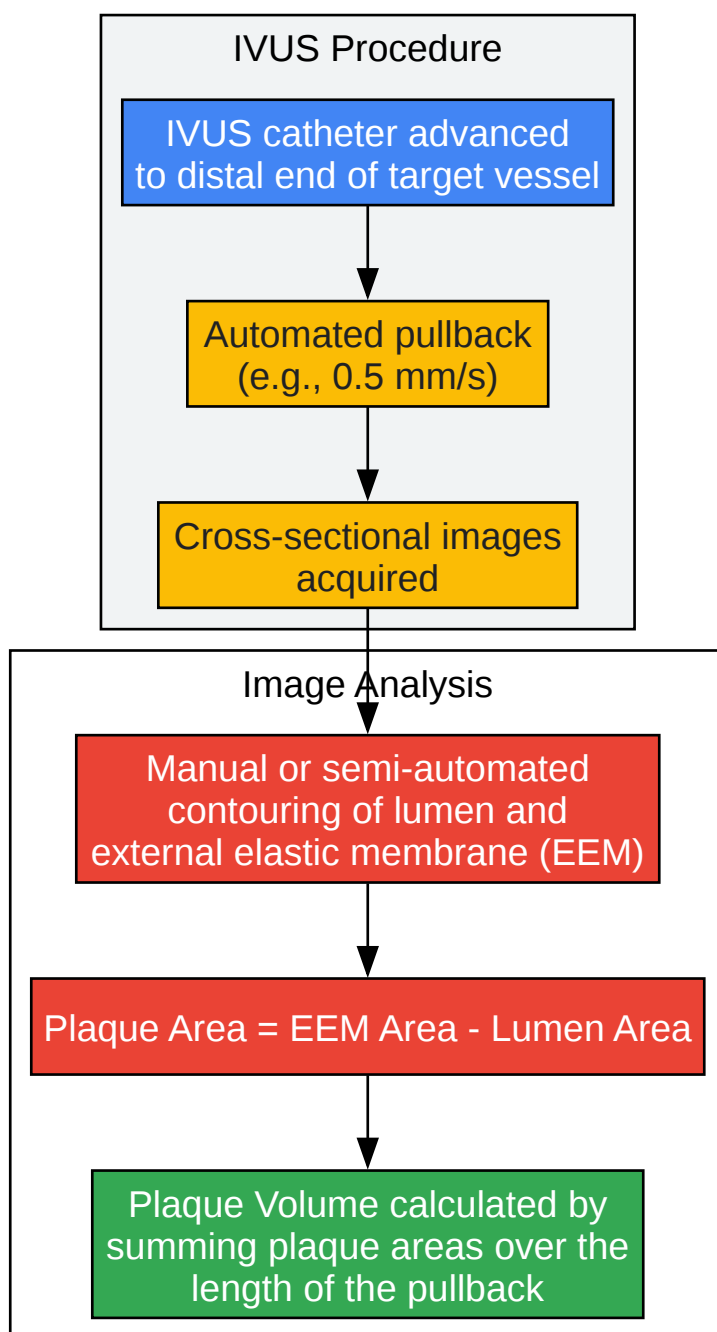
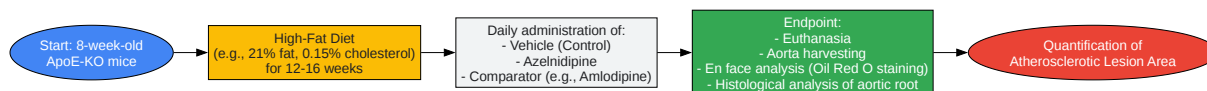
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Caption: Inhibition of VSMC Proliferation and Migration by **(R)-Azelnidipine**.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of **(R)-Azelnidipine**'s anti-atherosclerotic effects.

Atherosclerosis Induction in ApoE-Knockout Mice



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